molecular formula C22H17N3O3 B11029101 N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide

N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11029101
M. Wt: 371.4 g/mol
InChI Key: WCWKSCCXLBWOGI-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a methoxypyridine moiety with a dihydroisoquinoline core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions

    Formation of the Dihydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the dihydroisoquinoline structure.

    Introduction of the Methoxypyridine Group: The methoxypyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the dihydroisoquinoline intermediate.

    Final Coupling: The final step involves coupling the methoxypyridine-substituted dihydroisoquinoline with a carboxamide group, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyridine or dihydroisoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving pyridine and isoquinoline derivatives.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The methoxypyridine moiety may interact with pyridine-binding sites, while the dihydroisoquinoline core could modulate the activity of isoquinoline-sensitive pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of a methoxypyridine group with a dihydroisoquinoline core. This structural arrangement provides distinct chemical properties and potential biological activities that are not found in other similar compounds.

This compound’s unique structure and versatile reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-1-oxo-2-phenylisoquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O3/c1-28-20-12-11-15(13-23-20)24-21(26)19-14-25(16-7-3-2-4-8-16)22(27)18-10-6-5-9-17(18)19/h2-14H,1H3,(H,24,26)

InChI Key

WCWKSCCXLBWOGI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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